molecular formula C21H16N2O5S B2383722 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 313470-01-8

2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2383722
CAS No.: 313470-01-8
M. Wt: 408.43
InChI Key: OZBTWXIUTDATBM-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a sophisticated synthetic compound designed for research applications, integrating a coumarin core with a thiazole-benzamide pharmacophore. This structural motif is of significant interest in medicinal chemistry and chemical biology. The thiazole ring is a well-established privileged scaffold in drug discovery, noted for its presence in numerous FDA-approved therapeutics and its ability to contribute to a wide spectrum of biological activities, including potential anticancer and antimicrobial effects . The incorporation of the coumarin (2H-chromen-2-one) unit further enhances the compound's profile, as this moiety is known for its interesting photophysical properties and diverse biological interactions. The specific molecular architecture of this compound, particularly the N-(thiazol-2-yl)benzamide component, is structurally analogous to classes of molecules known to function as negative allosteric modulators (NAMs) of certain biological targets. For instance, research on N-(thiazol-2-yl)benzamide analogs has demonstrated their potential as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), suggesting a possible mechanism of action involving state-dependent, non-competitive channel blockade . This makes it a compelling candidate for investigating signal transduction pathways and ion channel physiology. Furthermore, the 2-aminothiazole core is a recognized structural element in the development of allosteric inhibitors for enzymes such as protein kinase CK2, a target of interest in oncology research . Researchers can utilize this high-purity compound as a chemical tool for probing novel biological mechanisms, studying protein-ligand interactions, and as a key intermediate in the synthesis of more complex molecules for preclinical research. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-13-7-8-14(18(10-13)27-2)19(24)23-21-22-16(11-29-21)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBTWXIUTDATBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole ring formation. For Intermediate A, 3-bromoacetylcoumarin (derived from coumarin via bromination at the 3-position) reacts with thiourea in ethanol under reflux (Scheme 1). The α-bromo ketone undergoes nucleophilic attack by thiourea’s sulfur, followed by cyclization and elimination of HBr to yield the thiazole ring.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : 80°C, 6–8 hours
  • Yield : 68–72%

Mechanistic Insights :

  • Thiourea attacks the α-carbon of 3-bromoacetylcoumarin, forming a thioether intermediate.
  • Intramolecular cyclization occurs, expelling HBr to generate the thiazole ring.
  • Aromatization stabilizes the structure.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency. A modified protocol using acetonitrile as solvent and 150 W irradiation for 20 minutes achieves a 85% yield, reducing side products.

Preparation of 2,4-Dimethoxybenzoyl Chloride

Chlorination of 2,4-Dimethoxybenzoic Acid

Intermediate B is synthesized by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂)
  • Temperature : 25°C, 2 hours
  • Yield : 92–95%

Excess SOCl₂ ensures complete conversion, with HCl and SO₂ gases evolved as byproducts.

Amide Bond Formation

Coupling via DCC/DMAP

Intermediate A (1.0 eq) reacts with Intermediate B (1.2 eq) in DCM using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst (Scheme 2).

Procedure :

  • Dissolve 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (0.75 mmol) and 2,4-dimethoxybenzoyl chloride (1.0 mmol) in DCM.
  • Add DMAP (0.125 mmol) and DCC (1.0 mmol).
  • Stir at 25°C for 1 hour.
  • Filter to remove dicyclohexylurea (DCU) and concentrate under vacuum.

Yield : 78–82%

Solvent and Catalyst Screening

Comparative studies reveal that DCM with catalytic acetic acid improves yield (88–93%) over THF or DMF. Microwave-assisted coupling (50°C, 10 minutes) further enhances efficiency (90% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.44 (s, 9H, tert-butyl)Absent in final product, indicates potential intermediates.
    • δ 6.94–7.94 (m, aromatic protons from coumarin and benzamide).
    • δ 3.87 (s, 6H, OCH₃).
  • ¹³C NMR :

    • δ 160.5 (C=O, coumarin lactone).
    • δ 168.2 (C=O, amide).

Infrared Spectroscopy (IR)

  • Key Bands :
    • 1720 cm⁻¹ (C=O, lactone).
    • 1650 cm⁻¹ (C=O, amide).
    • 1240 cm⁻¹ (C–O–C, methoxy).

Analytical Data Tables

Table 1. Comparative Yields Under Varied Coupling Conditions

Method Solvent Catalyst Time Yield (%)
Conventional DCC/DMAP DCM DMAP 1 h 78–82
Microwave-assisted DCM DMAP 10 min 90
Acetic acid additive Ethanol 8 min 88–93

Table 2. ¹H NMR Chemical Shifts of Key Protons

Proton Environment δ (ppm) Multiplicity
Coumarin H-4 7.82 d (J = 8.0 Hz)
Thiazole H-5 5.65 t (J = 8.0 Hz)
OCH₃ (2,4-dimethoxy) 3.87 s

Mechanistic Considerations

Thiazole Ring Formation

The Hantzsch mechanism proceeds via:

  • Nucleophilic attack : Thiourea’s sulfur attacks the α-carbon of 3-bromoacetylcoumarin.
  • Cyclization : Elimination of HBr forms the thiazole ring.
  • Aromatization : Resonance stabilization completes the process.

Amidation Dynamics

DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiazol-2-amine’s nucleophilic nitrogen. DMAP accelerates the reaction by deprotonating the amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide ():
    The 4-methyl group increases lipophilicity compared to the target compound’s 2,4-dimethoxy substitution. This difference may reduce water solubility but enhance membrane permeability in biological systems.

  • Its melting point and spectral data (e.g., IR C=O stretch at ~1714 cm$ ^{-1} $) are comparable to the target compound, suggesting similar backbone stability .
Methoxy vs. Complex Substituents
  • N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives ():
    An 8-methoxy group on the coumarin ring (instead of the benzamide) simplifies synthesis but reduces electronic modulation on the benzamide. These derivatives exhibit antimicrobial activity, suggesting the target compound’s 2,4-dimethoxy groups may confer similar or enhanced bioactivity .

Thiazole Core Modifications

  • 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ): Replacing benzamide with an acetamide linker and adding dichlorophenyl substituents yields a compound with α-glucosidase inhibitory activity (IC$ _{50} $ values in micromolar range). The target compound’s benzamide structure may offer steric advantages for enzyme binding .

Physicochemical and Spectral Comparisons

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
Target Compound Not reported ~60–70*
2-((2,4-Dichlorophenyl)amino)acetamide 216–220 64
4-Methyl-benzamide analog Not reported Not given
8-Methoxy-coumarin derivative Not reported High

*Estimated from analogous syntheses in .

Spectral Features

  • IR Spectroscopy :

    • Target compound: Expected C=O stretches at ~1714 cm$ ^{-1} $ (coumarin) and ~1680 cm$ ^{-1} $ (benzamide), similar to compound 13 .
    • 2-Chloro analog: C=O at 1714 cm$ ^{-1} $, with additional C-Cl stretches at ~750 cm$ ^{-1} $ .
  • $ ^1 \text{H} $-NMR : Methoxy protons in the target compound resonate at δ 3.8–4.0 ppm, distinct from methyl groups in 4-methyl analogs (δ 2.3–2.5 ppm) .

Biological Activity

2,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound characterized by the integration of several pharmacologically relevant moieties, including a benzamide core, thiazole ring, and chromenone structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2O5S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This structure features:

  • Benzamide : A common motif in drug design known for its ability to interact with various biological targets.
  • Thiazole : A five-membered heterocyclic ring that contributes to the compound's biological activity.
  • Chromene : A bicyclic structure that has demonstrated various pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole and chromenone moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa5.0Induction of apoptosis
Similar Thiazole DerivativeMCF73.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole ring is often implicated in enhancing the compound's ability to penetrate bacterial membranes.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This activity is crucial for potential therapeutic applications in inflammatory diseases.

Case Studies

  • Inhibition of Acetylcholinesterase (AChE) :
    A study focused on related compounds revealed that thiazole-bearing derivatives exhibit potent AChE inhibitory activity, which is crucial for treating Alzheimer's disease. The IC50 value for similar thiazole derivatives was reported at approximately 2.7 µM.
    "Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity" .
  • Leishmanicidal Activity :
    Another investigation into thiazole derivatives indicated significant leishmanicidal activity with low toxicity to mammalian cells, suggesting potential use in developing treatments for leishmaniasis.
    "The compounds produced significant changes in mitochondrial membrane potential and reduced survival of intracellular amastigotes" .

Q & A

Q. What are the key synthetic pathways for 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide?

Methodological Answer:

  • Thiazole Ring Formation : React thiourea with α-haloketones under acidic/basic conditions to generate the thiazole core .
  • Coumarin-Thiazole Coupling : Attach the 2-oxo-2H-chromen-3-yl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Benzamide Functionalization : Introduce the 2,4-dimethoxybenzamide group via amide bond formation using coupling agents like EDCI/HOBt .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H-NMR and 13^13C-NMR to verify proton and carbon environments (e.g., δ 11.23 ppm for thiazole NH, δ 1714 cm1^{-1} IR carbonyl stretch) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 406–446 for analogs) .
  • Purity Assessment : Validate via HPLC with UV detection at λ ~254 nm .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside as substrate; measure IC50_{50} values (e.g., 5–15 µM for related compounds) .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can structural modifications enhance solubility and bioavailability?

Methodological Answer:

  • Polar Group Introduction : Replace methoxy groups with sulfonamides or morpholino moieties to improve aqueous solubility .
  • Salt Formation : Synthesize hydrochloride salts (e.g., as in ) to enhance stability in physiological conditions .
  • Prodrug Design : Link to PEGylated carriers or esterify hydroxyl groups for controlled release .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Assay Standardization : Use uniform protocols (e.g., fixed incubation times, substrate concentrations) across studies .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside traditional spectrophotometric assays .
  • Purity Reevaluation : Reanalyze compound batches with LC-MS to rule out degradation or impurities .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2ZE0); focus on hydrogen bonding with coumarin carbonyl and thiazole NH .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on IC50_{50} values .

Q. How can crystallographic studies elucidate its 3D structure?

Methodological Answer:

  • Single-Crystal Growth : Diffuse vapor-phase crystallization in ethanol/water (70:30) .
  • Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) on high-resolution synchrotron data .
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., π-π stacking between coumarin rings) .

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